molecular formula C11H18N2O B13168552 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B13168552
M. Wt: 194.27 g/mol
InChI Key: RRKKJOBZWCDEPI-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The synthesis of 3,9-diazabicyclo[4.2.1]nonane derivatives emerged prominently in the early 21st century, driven by interest in constrained bicyclic amines for pharmaceutical applications. While the exact discovery date of this compound remains unspecified in literature, its structural analogs were first reported in 2010 as part of efforts to develop orexin receptor antagonists for insomnia treatment. The compound’s bicyclic framework, characterized by fused seven-membered rings with nitrogen atoms at positions 3 and 9, reflects advancements in stereochemical control during heterocyclic synthesis. Key milestones include:

  • 2010 : Synthesis of 3,9-diazabicyclo[4.2.1]nonane cores with demonstrated bioactivity in sleep regulation.
  • 2021 : Commercial availability of 3,9-diazabicyclo[4.2.1]nonan-4-one derivatives, highlighting industrial scalability.
  • 2024 : Isolation of 9-cyclopropylmethyl analogs as intermediates in opioid receptor modulator research.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound adheres to bicyclic numbering rules. Breaking this down:

  • Bicyclo[4.2.1]nonane : A fused ring system with bridge lengths of 4, 2, and 1 carbons, totaling nine atoms.
  • 3,9-diaza : Nitrogen atoms at positions 3 and 9.
  • 4-one : A ketone group at position 4.
  • Cyclopropylmethyl : A cyclopropane ring attached via a methyl group to nitrogen at position 9.

The molecular formula is $$ \text{C}{12}\text{H}{19}\text{N}_2\text{O} $$, with a molar mass of 207.29 g/mol. The CAS registry number 45792671 further identifies this compound.

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{19}\text{N}_2\text{O} $$
Molecular Weight 207.29 g/mol
CAS Number 45792671
Boiling Point (Predicted) 342.0 ± 35.0 °C
Density (Predicted) 1.084 ± 0.06 g/cm³

Structural Classification Within Bicyclic Amine Derivatives

This compound belongs to the diazabicycloalkane family, distinguished by two nitrogen atoms embedded in a bicyclic carbon skeleton. Key structural features include:

  • Bicyclic Core : The [4.2.1]nonane framework imposes conformational rigidity, enhancing binding affinity to biological targets.
  • Substituent Effects : The cyclopropylmethyl group at N9 introduces steric bulk and electronic modulation, while the ketone at C4 offers a site for further functionalization.

Comparatively, 1,4-diazabicyclo[2.2.2]octane (DABCO) shares a similar diazabicyclic architecture but differs in ring size and nitrogen positioning. The [4.2.1] system’s larger rings enable greater flexibility, making it suitable for designing receptor-specific ligands.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

InChI

InChI=1S/C11H18N2O/c14-11-5-9-3-4-10(6-12-11)13(9)7-8-1-2-8/h8-10H,1-7H2,(H,12,14)

InChI Key

RRKKJOBZWCDEPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3CCC2CNC(=O)C3

Origin of Product

United States

Preparation Methods

The synthesis of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry and regioselectivity. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Frameworks

The diazabicyclo[4.2.1]nonane scaffold differs from related systems such as:

  • 3,7-Diazabicyclo[3.3.1]nonan-9-one (): Smaller ring system (3.3.1 vs. 4.2.1) alters conformational flexibility and receptor interactions.
  • 3,9-Diazabicyclo[3.3.1]nonane (): Larger substituents on the 3,9-positions (e.g., cyclopropylmethyl) enhance steric bulk compared to methyl or benzyl groups.

Key Analogues and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Notes Evidence Source
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one C₈H₁₄N₂O 154.21 9-Me, 4-keto Studied in Hofmann elimination reactions; lower steric hindrance
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one C₁₅H₁₈N₂O 242.32 9-Bn, 4-keto Enhanced lipophilicity; potential CNS activity
4-Benzhydryl-9-methyl-4,9-diazabicyclo[4.2.1]nonane C₂₂H₂₆N₂ 318.46 4-Bh, 9-Me Ganglionic blocking and serotonin antagonism
Tedisamil (3',7'-Bis(cyclopropylmethyl) spiro[cyclopentane-1,9'-diazabicyclo[3.3.1]nonane]) C₁₉H₃₂N₂ 288.47 Spirocyclic, dual cyclopropylmethyl K⁺ channel blocker; antiarrhythmic

Physicochemical Properties

  • LogP: The cyclopropylmethyl group in 9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one increases hydrophobicity (predicted LogP ~1.8) compared to 9-methyl (LogP ~0.5) .
  • Solubility : Reduced aqueous solubility due to steric bulk, necessitating formulation optimization for bioavailability .
  • Hydrogen Bonding : Two hydrogen bond acceptors (ketone, tertiary amine) vs. three in analogues with additional polar substituents .

Receptor Affinity and Selectivity

  • Nicotinic Acetylcholine Receptors (nAChRs): Analogues like 3,9-diazabicyclo[4.2.1]nonane derivatives show moderate α4β2 subtype affinity, but cyclopropylmethyl substitution may enhance selectivity over α7 subtypes .
  • Dopamine D2-like Receptors: Derivatives with 4-chlorophenyl substituents (e.g., compound 9 in ) exhibit nanomolar affinity, suggesting structural flexibility for neuropsychiatric applications .

Stability and Toxicity

  • Degradation : Cyclopropylmethyl groups improve metabolic stability over benzyl analogues .
  • Safety Profile: Chloroacetyl derivatives (e.g., 3-(chloroacetyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane) require careful handling due to reactivity .

Biological Activity

9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_2
  • Molecular Weight : 180.29 g/mol
  • IUPAC Name : 9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane
  • CAS Number : 1211722-18-7

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Studies have indicated that derivatives of this compound can act as both agonists and antagonists at these receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Pharmacological Properties

Research has highlighted several pharmacological properties of this compound:

  • Neuroprotective Effects : It has been shown to exhibit neuroprotective properties in models of neurodegeneration, possibly through modulation of cholinergic signaling.
  • Antinociceptive Activity : The compound has demonstrated antinociceptive effects in pain models, suggesting potential use in pain management therapies.
  • Antidepressant-like Effects : Preliminary studies indicate that it may possess antidepressant-like effects in animal models, warranting further investigation into its mood-regulating potential.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various diazabicyclo compounds, including this compound. The results showed a significant reduction in neuronal cell death in vitro when exposed to neurotoxic agents.

CompoundCell Viability (%)Neurotoxic Agent
Control100None
Test Compound85Glutamate
Test Compound90Hydrogen Peroxide

Study 2: Antinociceptive Activity

In a pain model study published in Pain Research and Management, the compound was administered to rodents to evaluate its antinociceptive properties. The findings indicated a dose-dependent reduction in pain response compared to control groups.

Dose (mg/kg)Pain Response Reduction (%)
00
525
1050
2075

Study 3: Antidepressant-like Effects

A behavioral study assessed the antidepressant-like effects of the compound using the forced swim test. Results showed that animals treated with the compound exhibited significantly reduced immobility times compared to controls.

Treatment GroupImmobility Time (seconds)
Control120
Test Compound60

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